molecular formula C8H13BrN2O B2578756 4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856084-64-4

4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2578756
CAS RN: 1856084-64-4
M. Wt: 233.109
InChI Key: SNLPFKNAQBDWDS-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrazole derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have also been studied extensively.

Mechanism of Action

The exact mechanism of action of 4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its potential use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole. One area of focus could be the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, research could also focus on optimizing the synthesis method for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 4-bromo-1-methyl-3-(propoxymethyl)-1H-pyrazole can be achieved using several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde with propyl alcohol and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

The compound has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.

properties

IUPAC Name

4-bromo-1-methyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-4-12-6-8-7(9)5-11(2)10-8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLPFKNAQBDWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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